

# The Chemical Architecture of Ensifentrine: A Technical Guide to its Synthesis and Structure

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract: Ensifentrine (formerly RPL554), a first-in-class inhaled dual phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) inhibitor, represents a significant advancement in the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3][4][5] Its unique mechanism, combining bronchodilator and anti-inflammatory effects in a single molecule, has garnered considerable attention within the pharmaceutical and medicinal chemistry communities.[6][7][8][9] This technical guide provides an in-depth exploration of the chemical synthesis and structural aspects of **(E/Z)-ensifentrine**, presenting a consolidation of available scientific data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers and drug development professionals.

#### **Chemical Structure and Isomerism**

Ensifentrine, chemically named N-(2-{(2E)-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl}ethyl)urea, possesses a complex heterocyclic core.[8] The molecule exists as a mixture of (E) and (Z) geometric isomers due to the restricted rotation around the imine C=N bond.[10] The CAS number for the E/Z mixture is 298680-25-8, while the E isomer is specifically identified by CAS number 1884461-72-6.[10]

Table 1: Physicochemical Properties of Ensifentrine



| Property          | Value                                               | Reference |
|-------------------|-----------------------------------------------------|-----------|
| Molecular Formula | C26H31N5O4                                          | [10]      |
| Molecular Weight  | 477.565 g/mol                                       | [4][10]   |
| Appearance        | Yellow to pale yellow aqueous inhalation suspension | [8]       |

# Mechanism of Action: Dual PDE3/PDE4 Inhibition

Ensifentrine exerts its therapeutic effects by selectively inhibiting two key enzymes in the inflammatory and bronchoconstrictive pathways: PDE3 and PDE4.[1][2][3]

- PDE3 Inhibition: Primarily located in airway smooth muscle cells, PDE3 is responsible for the
  hydrolysis of cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDE3, ensifentrine
  leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA)
  and results in smooth muscle relaxation and bronchodilation.[3][6]
- PDE4 Inhibition: PDE4 is predominantly found in inflammatory cells such as neutrophils, macrophages, and T-cells.[1][7] Inhibition of PDE4 also increases intracellular cAMP levels, but in these cells, this leads to a downstream suppression of pro-inflammatory mediator release, thereby exerting an anti-inflammatory effect.[3][6]

The dual inhibition of both PDE3 and PDE4 is believed to have a synergistic effect, providing both immediate bronchodilation and underlying anti-inflammatory action, which are crucial for the management of COPD.[2][3]

Table 2: In Vitro Inhibitory Activity of Ensifentrine



| Target                         | IC50 (nM)     | Assay Conditions                                      |  |
|--------------------------------|---------------|-------------------------------------------------------|--|
| PDE3A                          | 0.25          | Recombinant enzyme activity assay                     |  |
| PDE3B                          | 0.29          | Recombinant enzyme activity assay                     |  |
| PDE4B2                         | 290           | Recombinant enzyme activity assay                     |  |
| TNF-α release                  | 520 (0.52 μM) | Lipopolysaccharide-induced in human monocytes         |  |
| Mononuclear cell proliferation | 460 (0.46 μM) | Phytohemagglutinin-stimulated human mononuclear cells |  |

Data sourced from in vitro studies as described by Rheault et al. and Boswell-Smith et al.[9]





Click to download full resolution via product page

**Figure 1:** Mechanism of Action of Ensifentrine.



# **Chemical Synthesis**

A novel synthetic route for ensifentrine has been reported, proceeding through several key intermediates.[11] This multi-step synthesis is designed to construct the complex pyrimido[6,1-a]isoquinolin-4-one core and subsequently introduce the necessary functional groups.

The general synthetic pathway is outlined below:





Click to download full resolution via product page

Figure 2: Synthetic Pathway of Ensifentrine.



## **Detailed Experimental Protocols**

The following protocols are based on the synthetic methodology described by Sajeevan et al., 2025.[11]

Step 1: Synthesis of 1-(3,4-dimethoxyphenyl) barbituric acid (ENF-barbituric acid)

A precursor, 3,4-dimethoxyphenyl urea (ENFU), is reacted with diethyl malonate in the
presence of sodium ethoxide in ethanol to yield 1-(3,4-dimethoxyphenyl) barbituric acid.[11]

Step 2: Synthesis of 2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one (ENFC)

• 1-(3,4-Dimethoxyphenyl) barbituric acid is refluxed with phosphorus oxychloride (POCl<sub>3</sub>) for 2.5 hours.[11] The excess POCl<sub>3</sub> is removed under reduced pressure, and the residue is worked up to afford the chlorinated intermediate ENFC.[11]

Step 3: Synthesis of 9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one (ENFT)

• The chloro-intermediate ENFC is stirred and refluxed in propan-2-ol with 2,4,6-trimethylaniline under a nitrogen atmosphere for 24 hours.[11] This substitution reaction yields ENFT.[11]

Step 4: Synthesis of 9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-N-phthalimidoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one (ENFP)

 ENFT is reacted with 2-(2-bromoethyl)phthalimide to introduce the protected aminoethyl side chain, resulting in the formation of ENFP.[11]

Step 5: Synthesis of 9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one (ENFA)

The phthalimide protecting group on ENFP is removed by treatment with hydrazine hydrate,
 yielding the primary amine intermediate ENFA.[11]

Step 6: Synthesis of Ensifentrine (ENF)



 The final step involves the conversion of the amino intermediate ENFA to ensifentrine. This is achieved by reacting ENFA in the presence of sodium cyanide and water to form the terminal urea moiety.[11]

All intermediates and the final product were reportedly confirmed through 1H NMR, 13C NMR, HRMS, and IR data, though specific spectral data were not provided in the reviewed literature. [11]

# Structural Characterization and Polymorphism

The solid-state properties of ensifentrine are critical for its formulation as an inhaled therapeutic. Recent studies have identified and characterized multiple polymorphic forms of the drug.[12][13]

A study by Kumar et al. (2024) investigated three polymorphic forms (Form I, Form II, and Form III) of ensifentrine, characterizing them using a suite of analytical techniques.[12][13]

Table 3: Summary of Characterized Polymorphic Forms of Ensifentrine

| Form     | Method of<br>Preparation                                                              | Key Characteristics                                                                    | Reference |
|----------|---------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|-----------|
| Form I   | Parent form                                                                           | Converts to ENSE.CI salt at pH 1.2.                                                    | [12][13]  |
| Form II  | Reactive<br>crystallization of Form<br>I with formic acid :<br>H <sub>2</sub> O (1:1) | Converts to Form I at 204 °C (VT-PXRD). Converts to Form I in pH 1.2 and pH 7 media.   | [12][13]  |
| Form III | Reactive crystallization of Form I with formic acid: ethyl acetate (1:1)              | Remains unaltered upon heating (VT-PXRD). Converts to Form I in pH 1.2 and pH 7 media. | [12][13]  |

#### Foundational & Exploratory





Analytical Techniques for Structural Elucidation: The characterization of these forms relied on a combination of methods:

- Single-Crystal X-ray Diffraction (SCXRD): To determine the precise three-dimensional atomic arrangement.[12][13]
- Powder X-ray Diffraction (PXRD): To identify crystalline phases and monitor phase transitions.[12][13]
- Nuclear Magnetic Resonance (1H & 13C NMR): To confirm the molecular structure in solution.[12][13]
- Thermal Analysis (DSC and TGA): To investigate melting points, phase transitions, and thermal stability.[12][13][14]
- Spectroscopy (FT-IR and Solid-State UV-Vis): To probe molecular vibrations and electronic transitions.[12][13]

Additionally, various salt forms of ensifentrine, such as the ethane-1,2-disulfonate salt, have been prepared and characterized, exhibiting their own distinct crystalline forms (e.g., ES1, ES2, ES3).[15]





Click to download full resolution via product page

Figure 3: Workflow for Polymorph Screening and Characterization.

## Conclusion

Ensifentrine's development is a testament to the progress in rational drug design for complex respiratory diseases. Its dual-action mechanism offers a promising therapeutic profile, and a viable synthetic pathway has been established. The ongoing investigation into its solid-state chemistry, particularly its various polymorphic and salt forms, is crucial for optimizing its delivery, stability, and bioavailability as an inhaled medication. This guide provides a foundational overview of its chemical synthesis and structure, intended to support further research and development in this promising area of medicinal chemistry.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ensifentrine PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ensifentrine: A Novel Option for Maintenance of Chronic Obstructive Pulmonary Disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ensifentrine Wikipedia [en.wikipedia.org]
- 5. veronapharma.com [veronapharma.com]
- 6. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 7. ohtuvayrehcp.com [ohtuvayrehcp.com]
- 8. droracle.ai [droracle.ai]
- 9. Ensifentrine as a Novel, Inhaled Treatment for Patients with COPD PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ensifentrine CAS 298680-25-8 (E/Z Mixture) | Axios Research [axios-research.com]
- 11. Novel synthesis and anti-pathogenic properties of ensifentrine and its intermediates against Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.bgu.ac.il [cris.bgu.ac.il]
- 13. Polymorphism, phase transition, and physicochemical property investigation of Ensifentrine CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. WO2024115727A1 Crystal form of a pde3/4 inhibitor Google Patents [patents.google.com]
- 15. WO2023076205A1 Solid state forms of ensifentrine and process for preparation thereof
   Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Chemical Architecture of Ensifentrine: A Technical Guide to its Synthesis and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193527#chemical-synthesis-and-structure-of-e-z-ensifentrine]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com